SC-41930
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Biomed 101 binds to the leukotriene B4 receptor. Blocking this receptor it prevents adverse effects from interleukin-2. Recently, BioMedicines scientists have shown in clinical testing in patients with renal cancer that the therapeutic index of interleukin-2 is improved by the co- administration of Biomed 101. These patients are able to better tolerate interleukin-2 and experience fewer serious side effects. |
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CAS No. |
120072-59-5 |
Molecular Formula |
C28H36O7 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H36O7/c1-5-8-21-23(13-10-19-11-14-25(28(30)31)35-26(19)21)33-16-7-17-34-24-15-12-20(18(3)29)27(32-4)22(24)9-6-2/h10,12-13,15,25H,5-9,11,14,16-17H2,1-4H3,(H,30,31) |
InChI Key |
ZVVCSBSDFGYRCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2H-1-Benzopyran-2-carboxylic acid, 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl- 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid SC 41930 SC-41930 |
Origin of Product |
United States |
Mechanistic Elucidation of Sc 41930 Action at the Molecular and Cellular Levels
Molecular Target Identification and Receptor Interaction Dynamics of SC-41930
This compound functions as a leukotriene B4 (LTB4) receptor antagonist. drugbank.comncats.iomedchemexpress.com LTB4 is a potent lipid mediator involved in inflammation, primarily exerting its effects by binding to G protein-coupled receptors (GPCRs), specifically BLT1 and BLT2. researchgate.netnih.gov
Leukotriene B4 Receptor (BLT1/BLT2) Binding Affinity and Selectivity Profile
This compound has been shown to inhibit the binding of radiolabeled LTB4 to its receptor sites on human neutrophils. nih.gov Studies indicate that this compound is a human neutrophil LTB4 receptor antagonist with greater specificity for LTB4 receptors compared to fMLP or C5a receptors. nih.gov
Research indicates that this compound binds to BLT1, the high-affinity LTB4 receptor, with a certain affinity. guidetoimmunopharmacology.org It also interacts with BLT2, the low-affinity LTB4 receptor. researchgate.nettargetmol.cn One study reported a pKi value of 7.8 (Ki 1.7x10⁻⁸ M) for this compound binding to human BLT1. guidetoimmunopharmacology.org Another study noted that this compound antagonized the binding of 12(S)-HETE, another eicosanoid, to epidermal cells with a Ki of 480 nM, a value similar to that obtained for the inhibition of LTB4 binding to human neutrophils. researchgate.net This suggests that this compound may also exhibit antagonist effects at 12-HETE receptors. researchgate.net
Data on the binding affinity and selectivity profile of this compound for BLT1 and BLT2 can be summarized as follows:
| Target Receptor | Species | Action | Affinity (pKi or KD) | Note | Source |
| BLT1 | Human | Antagonist | pKi 7.8 (Ki 1.7x10⁻⁸ M) | High affinity receptor | guidetoimmunopharmacology.org |
| LTB4 Receptor | Human Neutrophils | Antagonist | KD 0.2 µM | Inhibition of [³H]LTB4 binding | nih.gov |
| BLT2 | Human | Antagonist | Ki 480 nM | Antagonism of 12(S)-HETE binding | researchgate.net |
G Protein-Coupled Receptor (GPCR) Signaling Modulation by this compound
LTB4 receptors (BLT1 and BLT2) are G protein-coupled receptors. drugbank.comresearchgate.netnih.gov Upon ligand binding, GPCRs undergo conformational changes that lead to the activation of associated G proteins, initiating intracellular signaling cascades. assaygenie.com this compound, as an LTB4 receptor antagonist, modulates the signaling pathways downstream of these receptors by blocking the binding of LTB4. drugbank.comncats.iomedchemexpress.com
Studies suggest that this compound may act via attenuation of G protein-mediated signal transduction. nih.gov For instance, postreceptor stimulation of superoxide (B77818) production by NaF, a G protein activator, was significantly inhibited by this compound. nih.gov This finding indicates an effect of this compound on G protein-mediated signaling processes downstream of receptor activation. nih.gov
Intracellular Signaling Pathway Perturbations Induced by this compound
By antagonizing LTB4 receptors, this compound interferes with the downstream intracellular signaling events typically triggered by LTB4 binding.
Impact on Phosphatidylinositol-Calcium Second Messenger System
GPCR signaling pathways often involve the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govwikipedia.org IP3 then triggers the release of calcium ions from intracellular stores, leading to an increase in cytosolic calcium concentration, a key second messenger. nih.govwikipedia.org
While direct studies specifically detailing this compound's impact on the phosphatidylinositol-calcium system were not extensively found, the involvement of this system in LTB4 receptor signaling is established. LTB4 can evoke a rise in intracellular calcium concentrations. researchgate.net Given that this compound is an LTB4 receptor antagonist, it is expected to perturb this system by blocking LTB4-induced activation of PLC and the subsequent release of intracellular calcium. One study using human umbilical vein endothelial cells (HUVEC) showed that the hyperadhesive response to LTB4, which involved a rise in intracellular calcium, could be partly blocked by treating the cells with this compound. researchgate.net
Inhibition of Neutrophil Chemotaxis Signaling Pathways
Neutrophil chemotaxis, the directed movement of neutrophils towards a chemoattractant, is a critical process in inflammation and is significantly mediated by LTB4. nih.govmednexus.org this compound has been shown to inhibit neutrophil chemotaxis induced by LTB4 in a dose-dependent manner. ncats.ionih.gov It competitively inhibited LTB4-induced chemotaxis in human neutrophils. ncats.ionih.gov this compound also inhibited neutrophil chemotaxis induced by 20-OH LTB and 12(R)-HETE. nih.gov Although it inhibited fMLP-induced chemotaxis, it was less potent than against LTB4-induced chemotaxis, and it was inactive against C5a-induced chemotaxis at certain concentrations, highlighting its relative selectivity for the LTB4 pathway. nih.gov
The inhibition of chemotaxis by this compound is directly linked to its ability to block LTB4 binding to its receptors on neutrophils, thereby preventing the activation of downstream signaling pathways that regulate neutrophil migration. nih.gov
Inhibition of Neutrophil Degranulation Signaling Pathways
Neutrophil degranulation involves the release of antimicrobial proteins and other mediators stored in neutrophil granules, contributing to host defense and inflammation. plos.org LTB4 can induce neutrophil degranulation. nih.gov this compound has been found to inhibit LTB4-induced degranulation in a noncompetitive manner at concentrations up to 10 µM. nih.gov While this compound alone did not cause neutrophil degranulation at these concentrations, it inhibited degranulation induced by fMLP or C5a, albeit with less potency compared to its effect on LTB4-induced degranulation. nih.gov This suggests that this compound interferes with signaling pathways leading to degranulation, with a more pronounced effect on the LTB4-mediated pathway. The exact intracellular mechanisms by which this compound noncompetitively inhibits LTB4-induced degranulation require further detailed elucidation, but they are likely downstream of receptor binding and involve interference with signaling cascades that regulate granule mobilization and fusion.
Comparative Receptor Specificity of this compound
While this compound demonstrates potent antagonist activity at LTB4 receptors, its effects on other chemoattractant receptors, such as those for N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Complement 5a (C5a), have also been investigated to determine its receptor specificity. These comparative studies highlight the differential potency of this compound across different receptor types. wikipedia.org
Differentiation from N-formyl-methionyl-leucyl-phenylalanine (fMLP) Receptors
This compound exhibits a distinguishable profile of activity at fMLP receptors compared to its effects on LTB4 receptors. Although this compound can inhibit fMLP-induced neutrophil functions, it does so with considerably lower potency than observed for LTB4-induced responses. wikipedia.org Specifically, this compound inhibited fMLP-induced chemotaxis with approximately 10 times less potency than it inhibited LTB4-induced chemotaxis. wikipedia.org In degranulation assays, this compound was found to be about 8 times less effective against fMLP-induced degranulation than against LTB4-induced degranulation. wikipedia.org
Binding studies further support this differentiation. This compound inhibits the binding of [3H]fMLP to its receptor sites on human neutrophils, but with a KD value of 2 µM. wikipedia.org This KD value is significantly higher than the 0.2 µM KD observed for LTB4 binding, indicating a lower binding affinity of this compound for fMLP receptors compared to LTB4 receptors. wikipedia.org fMLP is known to be a specific ligand for the N-formyl peptide receptor (FPR), also referred to as FPR1. metabolomicsworkbench.orgdaneshyari.com The observed differences in potency and binding affinity demonstrate that this compound differentiates between LTB4 receptors and fMLP receptors, showing a clear preference and higher specificity for the LTB4 receptor. wikipedia.org
Differentiation from Complement 5a (C5a) Receptors
The specificity of this compound was also assessed in relation to Complement 5a (C5a) receptors. C5a is another potent chemoattractant for neutrophils, primarily signaling through the C5a receptor 1 (C5aR1), although a second receptor, C5aR2, also exists. guidetomalariapharmacology.orgzhanggroup.orgwikipedia.org Research indicates that this compound shows minimal activity against C5a-induced neutrophil responses at concentrations effective against LTB4. wikipedia.org At a concentration of 10 µM, this compound was inactive against C5a-induced chemotaxis. wikipedia.org While it did inhibit C5a-induced degranulation, its effectiveness was markedly lower than against LTB4-induced degranulation, being approximately 10 times less effective. wikipedia.org This lack of significant activity against C5a-induced chemotaxis and substantially reduced potency against C5a-induced degranulation, in contrast to its potent effects on LTB4-mediated responses, further underscores the receptor specificity of this compound, highlighting its differentiation from C5a receptors. wikipedia.org
The comparative data on receptor binding and functional inhibition for LTB4, fMLP, and C5a receptors are summarized in the table below:
| Receptor Type | This compound Binding Affinity (KD) | Inhibition of Chemotaxis (Relative Potency vs LTB4) | Inhibition of Degranulation (Relative Effectiveness vs LTB4) |
| Leukotriene B4 | 0.2 µM wikipedia.org | 1x (Competitive inhibition) wikipedia.orgguidetopharmacology.org | 1x (Noncompetitive inhibition) wikipedia.org |
| fMLP | 2 µM wikipedia.org | ~10 times less potent wikipedia.org | ~8 times less effective wikipedia.org |
| C5a | Not specified for binding wikipedia.org | Inactive at 10 µM wikipedia.org | ~10 times less effective wikipedia.org |
This data collectively demonstrates that this compound functions predominantly as a selective antagonist of the LTB4 receptor, exhibiting significantly lower potency and/or affinity for fMLP and C5a receptors. wikipedia.org
Pharmacological Efficacy and Biological Activities of Sc 41930 in Disease Models
Anti-inflammatory and Immunomodulatory Effects of SC-41930
This compound has demonstrated significant anti-inflammatory effects in several experimental models, primarily attributed to its antagonism of LTB4 receptors nih.govncats.io. Its anti-inflammatory activity may also involve post-receptor inhibition of inflammatory mediator production by human neutrophils and other cells ncats.io.
Inflammatory cell infiltration, particularly of neutrophils (polymorphonuclear leukocytes, PMNLs), is a hallmark of various inflammatory conditions, including psoriasis nih.gov. LTB4 is a potent chemoattractant for PMNLs nih.gov. Studies using animal models of inflammation have shown that this compound can effectively reduce the infiltration and accumulation of inflammatory cells.
In a guinea pig model of middle ear inflammation induced by Staphylococcus aureus, this compound treatment led to decreased inflammation as indicated by histopathology nih.gov. Similarly, in guinea pig models of skin inflammation induced by calcium ionophore A23187 or phorbol-12-myristate-13-acetate (PMA), topical application of this compound significantly inhibited epidermal inflammation and reduced inflammatory cell infiltration nih.gov. Oral treatment with this compound also significantly reduced edema and inflammatory cell infiltration in these skin inflammation models nih.gov. Further studies in rat mesenteric venules demonstrated that this compound, as an orally active LTB4 receptor antagonist, reduced LTB4-induced leukocyte adhesion and emigration nih.gov. The LTB4-induced increase in leukocyte adherence and emigration in postcapillary venules was significantly attenuated by pretreatment with this compound nih.gov. This compound has also been shown to inhibit granulocyte infiltration in rodent dermis induced by 6-trans-LTB4 researchgate.netnih.gov.
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils and is commonly used as a biochemical marker for assessing neutrophil infiltration and thus, the level of inflammation thermofisher.com. Modulation of MPO activity by this compound has been observed in several inflammatory models.
In the guinea pig model of middle ear inflammation, MPO activity in the this compound-treated group was significantly lower compared to the control group, indicating reduced neutrophil presence nih.govscispace.com. In models of skin inflammation induced by A23187 or PMA in guinea pigs, MPO levels, used as a marker for PMNLs, were assessed, and this compound treatment was associated with reduced inflammation nih.gov. Oral administration of this compound in guinea pigs also significantly reduced dermal MPO content in response to intradermal injections of C5a, another inflammatory mediator researchgate.net. This compound also inhibited granulocyte accumulation, assessed by dermal MPO levels, in mice injected intradermally with 6-trans-LTB4 researchgate.netnih.gov.
Data on MPO activity reduction by this compound in different models is summarized below:
| Model | Inflammatory Stimulus | Species | Route of Administration | MPO Activity Reduction | Citation |
| Middle ear inflammation | Staphylococcus aureus | Guinea pig | Not specified | Significant reduction | nih.govscispace.com |
| Skin inflammation | A23187 or PMA | Guinea pig | Topical & Oral | Reduced levels | nih.gov |
| Dermal inflammation | C5a | Guinea pig | Oral | Significant reduction | researchgate.net |
| Dermal granulocyte infiltration | 6-trans-LTB4 | Guinea pig | Oral | Inhibition (ED50: 9.8 mg/kg) | researchgate.netnih.gov |
| Dermal granulocyte accumulation | 6-trans-LTB4 | Mouse | Oral | Inhibition (p < 0.01) | researchgate.netnih.gov |
Influence of this compound on Cell Proliferation
Beyond its anti-inflammatory effects, this compound has also been investigated for its impact on cell proliferation, particularly in the context of neoplastic cells where LTB4 can play a role in growth stimulation aacrjournals.orgnih.gov.
Leukotriene B4 has been shown to stimulate the proliferation of certain cancer cell lines aacrjournals.orgnih.govresearchgate.net. Studies have explored whether this compound, as an LTB4 receptor antagonist, can counteract this effect.
In vitro studies using human colon cancer cell lines, specifically HT-29 and HCT-15, demonstrated that LTB4 increased their proliferation rate in a time- and concentration-dependent manner nih.gov. In HT-29 cells, this proliferative effect of LTB4 was inhibited by this compound, which acts as a competitive antagonist of LTB4 aacrjournals.orgnih.govresearchgate.netaacrjournals.org. This finding suggests the presence of an LTB4 receptor in these epithelial cells and indicates that this compound can block the growth-promoting effects of LTB4 in this context nih.govresearchgate.net.
Data on the inhibition of LTB4-induced growth stimulation by this compound is presented below:
| Cell Line | Stimulating Agent | Effect of Stimulating Agent on Proliferation | Effect of this compound on Stimulated Proliferation | Citation |
| HT-29 (Colon Cancer) | Leukotriene B4 | Increased proliferation | Inhibited | aacrjournals.orgnih.govresearchgate.netaacrjournals.org |
| HCT-15 (Colon Cancer) | Leukotriene B4 | Increased proliferation | Not specified if inhibited by this compound | nih.gov |
While LTB4 stimulated proliferation in both HT-29 and HCT-15 cell lines, the inhibitory effect of this compound was specifically reported for HT-29 cells nih.gov.
Preclinical Research Models for Investigating Sc 41930 Therapeutic Potential
In Vitro Experimental Systems for SC-41930 Evaluation
In vitro studies have been fundamental in elucidating the mechanism of action of this compound, particularly its interaction with inflammatory cells like neutrophils.
Receptor binding assays have demonstrated that this compound acts as a receptor antagonist with a notable specificity for the leukotriene B4 (LTB4) receptor on human neutrophils. The compound has been shown to inhibit the binding of radiolabeled LTB4 ([3H]LTB4) to its receptor sites. nih.gov Further studies have confirmed its activity on other receptors, indicating a broader, though less potent, antagonistic profile.
This compound was also found to inhibit the binding of [3H]fMLP to its distinct receptor sites on neutrophils, albeit with a lower affinity compared to its action on LTB4 receptors. nih.gov Additionally, research on human epidermal cell lines (SCL-II) revealed that this compound can antagonize the binding of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), suggesting a potential antagonist effect on the 12-HETE receptor as well. nih.gov The Ki value for this inhibition was found to be similar to that observed for LTB4 binding to human neutrophils. nih.gov
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Ligand | Cell Type | Binding Constant |
|---|---|---|---|
| Leukotriene B4 (LTB4) Receptor | [3H]LTB4 | Human Neutrophils | K_D = 0.2 µM nih.gov |
| Formyl Peptide Receptor | [3H]fMLP | Human Neutrophils | K_D = 2 µM nih.gov |
Functional assays have been employed to determine the physiological consequences of this compound's receptor antagonism. These studies confirm that by blocking ligand binding, this compound effectively inhibits key functions of neutrophils involved in the inflammatory cascade.
In modified Boyden chamber experiments, this compound dose-dependently inhibited neutrophil chemotaxis (cell migration) induced by LTB4. nih.gov This inhibition was found to be competitive, with a pA2 value of 6.35. nih.gov The compound was also observed to inhibit chemotaxis stimulated by 20-OH LTB4 and 12(R)-HETE. nih.gov While it was inactive against chemotaxis induced by Complement C5a at a concentration of 10 µM, it did inhibit N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced chemotaxis, though it was ten times less potent against this pathway compared to its effect on LTB4-induced migration. nih.gov
Regarding degranulation, a process where neutrophils release inflammatory mediators, this compound was shown to inhibit LTB4-induced degranulation in a noncompetitive manner. nih.gov It also demonstrated inhibitory effects on degranulation triggered by fMLP and C5a, although it was significantly less effective, by approximately 8-fold and 10-fold respectively. nih.gov
Table 2: Functional Inhibition Profile of this compound on Human Neutrophils
| Function | Inducing Agent | Effect of this compound | Relative Potency/Notes |
|---|---|---|---|
| Chemotaxis | LTB4 | Competitive Inhibition nih.gov | pA2 = 6.35 nih.gov |
| fMLP | Inhibition nih.gov | 10x less potent than against LTB4 nih.gov | |
| C5a | Inactive at 10 µM nih.gov | - | |
| Degranulation | LTB4 | Noncompetitive Inhibition nih.gov | - |
| fMLP | Inhibition nih.gov | ~8x less effective than against LTB4 nih.gov |
A review of the available scientific literature did not yield studies specifically investigating the anti-proliferative effects of this compound in cell culture models.
In Vivo Animal Models of Inflammatory and Autoimmune Diseases
In vivo models are crucial for assessing the therapeutic potential of compounds in a complex biological system that reflects human diseases.
To investigate compounds for potential use in inflammatory bowel disease (IBD), researchers utilize animal models that mimic the pathology of human conditions like ulcerative colitis.
The acetic acid-induced colitis model is a widely used and reproducible method for studying acute ulcerative colitis in rodents. nih.govkums.ac.ir The model involves the intrarectal administration of a dilute solution of acetic acid, which induces a predictable, non-transmural inflammatory response in the colon. kums.ac.ireur.nl This chemical injury results in pathological features that bear a close resemblance to human ulcerative colitis, including extensive hemorrhage, ulceration, epithelial damage, edema, and significant infiltration of inflammatory cells, particularly neutrophils, into the intestinal tissue. nih.gov The severity of the induced colitis can be modulated by altering the concentration and duration of exposure to the acetic acid. kums.ac.ir This model is considered valuable for screening the efficacy of potential anti-colitic and anti-inflammatory agents. nih.gov
While this compound's efficacy has been demonstrated in a primate model of spontaneous colitis, where it produced histological improvement by reducing the numbers of polymorphonuclear cells, specific studies evaluating this compound within the acetic acid-induced rodent model of colitis were not identified in the reviewed literature. nih.gov
Dermal and Epidermal Inflammation Models
The therapeutic potential of this compound in dermal and epidermal inflammation has been investigated using various preclinical models that mimic aspects of inflammatory skin conditions. These models utilize different inflammatory stimuli to induce responses such as edema, cellular infiltration, and epidermal changes, providing a platform to evaluate the efficacy of anti-inflammatory compounds.
Phorbol Ester (PMA)-Induced Skin Inflammation
Phorbol-12-myristate-13-acetate (PMA) is a potent topical inflammatory agent that induces significant epidermal inflammation, including edema, neutrophil infiltration, and acanthosis (thickening of the epidermis). In a guinea pig model, the topical co-application of this compound with PMA resulted in a significant inhibition of the inflammatory response. The efficacy of this compound in this model was quantified with an ED50 value of 4 mg. Histological examination of the tissue at 96 hours post-application revealed that this compound completely inhibited the PMA-induced acanthosis, edema, and neutrophil infiltration. Furthermore, oral administration of this compound at a dose of 40 mg/kg also significantly reduced both edema and the infiltration of inflammatory cells. These findings suggest that this compound can effectively counteract the inflammatory cascade initiated by PMA in the skin.
| Model | Inducing Agent | Key Findings with this compound | ED50 (Topical) |
| Dermal Inflammation | Phorbol Ester (PMA) | Inhibition of edema, neutrophil infiltration, and acanthosis | 4 mg |
Calcium Ionophore (A23187)-Induced Dermal Responses
The calcium ionophore A23187 is another agent used to induce dermal inflammation, primarily through the activation of inflammatory pathways dependent on calcium influx. When this compound was topically co-administered with A23187 in a guinea pig ear inflammation model, it demonstrated a potent inhibitory effect on the resulting epidermal inflammation. The ED50 value for this compound in this model was determined to be 0.6 mg, indicating a higher potency compared to its effect in the PMA-induced model. Oral treatment with this compound at 40 mg/kg also proved to be effective in significantly reducing edema and the infiltration of inflammatory cells in this model.
| Model | Inducing Agent | Key Findings with this compound | ED50 (Topical) |
| Dermal Inflammation | Calcium Ionophore (A23187) | Significant inhibition of epidermal inflammation, edema, and inflammatory cell infiltration | 0.6 mg |
Hydroxyeicosatetraenoic Acid (HETE)-Induced Neutrophil Infiltration in Dermis
12(R)-Hydroxyeicosatetraenoic acid [12(R)-HETE] is a lipid mediator and a chemoattractant for neutrophils, playing a role in the pathogenesis of inflammatory conditions like psoriasis. The therapeutic potential of this compound was assessed in a model where 12(R)-HETE was injected into the dermis of guinea pigs to induce neutrophil infiltration. The extent of neutrophil infiltration was quantified by measuring the levels of myeloperoxidase (MPO), an enzyme abundant in neutrophils. Intragastric administration of this compound was found to inhibit this 12(R)-HETE-induced neutrophil infiltration with an ED50 value of 13.5 mg/kg.
| Model | Inducing Agent | Key Findings with this compound | ED50 (Intragastric) |
| Neutrophil Infiltration | 12(R)-Hydroxyeicosatetraenoic Acid (HETE) | Inhibition of neutrophil infiltration in the dermis | 13.5 mg/kg |
Otitis Media Pathogenesis Models
Otitis media (OM) is an inflammatory disease of the middle ear where arachidonic acid metabolites, including leukotriene B4 (LTB4), are implicated in its pathogenesis. The anti-inflammatory effects of this compound, a potent LTB4 receptor antagonist, were investigated in a guinea pig model of OM induced by the inoculation of killed Staphylococcus aureus into the middle ear. The effectiveness of the treatment was evaluated by measuring myeloperoxidase (MPO) activity in the middle ear mucosa, histological examination of the temporal bones, and the presence of middle ear fluids. The group treated with this compound showed significantly lower MPO activity compared to the control group. Histopathological analysis also indicated a reduction in inflammation in the treated animals. Notably, middle ear fluids were absent in four out of the six animals that received this compound, demonstrating its significant anti-inflammatory effects in this model of otitis media. nih.gov
| Model | Inducing Agent | Key Findings with this compound |
| Otitis Media | Killed Staphylococcus aureus | Decreased myeloperoxidase activity, reduced inflammation in temporal bones, and absence of middle ear fluids in a majority of treated animals. nih.gov |
Experimental Allergic Encephalomyelitis (EAE) as a Model for Demyelinating Diseases
Experimental Allergic Encephalomyelitis (EAE) is a widely used animal model for the human demyelinating disease, multiple sclerosis (MS). The potential of this compound to modulate the symptoms of acute EAE was studied in guinea pigs. Animals were pre-treated with this compound before the induction of EAE and then received maintenance doses. The study found that by day 52, a significantly higher number of animals in the this compound-treated group were alive compared to the untreated EAE group. nih.gov A characteristic symptom of EAE is a significant loss of body weight. While control animals gained weight, the EAE group experienced a weight loss of over 20% by day 18. nih.gov Treatment with this compound significantly reduced this cachectic response, although it did not completely prevent it. nih.gov These findings suggest an indirect role for LTB4 in the pathogenesis of EAE. nih.gov
| Model | Key Findings with this compound |
| Experimental Allergic Encephalomyelitis (EAE) | Increased survival rate at day 52 and significant reduction in body weight loss. nih.gov |
Structure Activity Relationship Sar Studies and Analog Development of Sc 41930
Initial Structure-Activity Investigations Leading to SC-41930
Initial SAR investigations identified this compound as a potent first-generation LTB4 receptor antagonist. nih.govnih.govacs.orgnih.gov These studies likely involved synthesizing and testing a series of related compounds to determine the key structural features required for potent LTB4 receptor binding and antagonistic activity. While specific details of the very initial investigations leading directly to this compound are not extensively detailed in the provided snippets, it is clear that this compound itself emerged from such a process and served as a starting point for further optimization. nih.govnih.govacs.orgnih.gov Its demonstrated activity in animal models of inflammation highlighted its potential as a therapeutic agent. nih.govnih.govacs.orgnih.gov
Rational Design and Synthesis of Second-Generation Leukotriene B4 Receptor Antagonists
The rational design of second-generation LTB4 receptor antagonists related to this compound was driven by the insights gained from initial SAR studies. nih.govnih.govacs.org A primary focus was to identify analogs with enhanced potency and selectivity compared to this compound. nih.govnih.govacs.orgnih.gov This involved targeted modifications to specific regions of the this compound structure, particularly the methyl ketone pharmacophore. nih.govacs.orgnih.gov
Heterocyclic Modifications of the Methyl Ketone Pharmacophore
A key strategy in the development of second-generation antagonists involved exploring heterocyclic replacements for the methyl ketone functional group present in this compound. nih.govacs.orgnih.gov This approach aimed to identify isosteres or mimetics that could improve the interaction with the LTB4 receptor or enhance the pharmacokinetic properties of the compounds. nih.govacs.orgnih.gov This systematic modification of the methyl ketone group with various heterocyclic systems led to the identification of novel, more potent analogs. nih.govacs.orgnih.gov
Comparative Analysis of Potency and Selectivity (e.g., SC-50605, SC-53228)
Comparative analysis of the newly synthesized analogs was crucial for identifying compounds with improved pharmacological profiles. SC-50605 and SC-53228 are notable examples of second-generation antagonists that emerged from these studies. zhanggroup.orgguidetomalariapharmacology.orgzhanggroup.orgaacrjournals.org
SC-50605, a thiazole (B1198619) analog, was identified as an optimized compound within the series of heterocyclic replacements for the methyl ketone group. nih.govacs.orgnih.gov It demonstrated significantly greater potency than this compound in various in vitro assays, including LTB4 receptor binding, chemotaxis, and degranulation assays. nih.govnih.govacs.orgnih.gov SC-50605 was found to be 7-16 times more potent than this compound in these assays. nih.gov
SC-53228, a monomethyl amide analog, also showed improved potency and selectivity compared to this compound. aacrjournals.orgnih.gov It inhibited LTB4-induced chemotaxis in guinea pigs with a significantly lower oral ED50 value (0.07 mg/kg) compared to this compound (1.7 mg/kg). nih.gov SC-53228 also demonstrated inhibition of 12(R)-HETE-induced granulocyte chemotaxis. nih.gov Its high intrinsic potency and selectivity were highlighted in pharmacological studies. aacrjournals.orgnih.gov
The comparative data illustrate the success of the rational design approach and heterocyclic modifications in generating more potent LTB4 receptor antagonists.
Data Table: Comparative Potency of this compound and Analogs
| Compound | LTB4 Receptor Binding Potency (vs. This compound) | Chemotaxis Assay Potency (vs. This compound) | Degranulation Assay Potency (vs. This compound) | Oral ED50 (LTB4-induced chemotaxis in guinea pigs) |
| This compound | 1x | 1x | 1x | 1.7 mg/kg nih.gov |
| SC-50605 | Significantly more potent nih.govacs.orgnih.gov | Significantly more potent nih.govacs.orgnih.gov | Significantly more potent nih.govacs.orgnih.gov | Not specified in snippets |
| SC-53228 | Not specified in snippets | More potent nih.gov | Not specified in snippets | 0.07 mg/kg nih.gov |
Note: Potency comparisons for SC-50605 are described as "significantly more potent" and "7-16 times more potent" in the sources nih.govnih.govacs.orgnih.gov. Specific numerical fold increases for binding, chemotaxis, and degranulation assays relative to this compound are not consistently provided across all snippets for SC-50605, except for the 7-16 times more potent range in general assays mentioned for SC-50605. nih.gov
Stereochemical Considerations and Enantiomeric Activity Assessment
Stereochemistry plays a significant role in the biological activity of many compounds, as biological receptors are chiral and can interact differently with enantiomers. pdvpmtasgaon.edu.inuobaghdad.edu.iq The design and evaluation of LTB4 receptor antagonists related to this compound included considerations of stereochemistry. nih.govacs.orgnih.gov
For SC-50605, the resolved enantiomers were obtained and assessed for their in vitro and in vivo activity. nih.govacs.orgnih.gov Both enantiomers demonstrated good activity. nih.govacs.orgnih.gov The (+)-isomer of SC-50605 (SC-52798) was specifically mentioned as being evaluated as a potential clinical candidate. nih.govacs.orgnih.gov
SC-53228 is described as the (+)-(S)-enantiomer, indicating that stereochemistry was a deliberate aspect of its design and evaluation. nih.govontosight.ai The (S)-configuration at the chiral center is highlighted as potentially influencing its biological activity and preferred interaction with biological targets. ontosight.ai
These findings underscore the importance of stereochemical assessment in the development of potent and selective LTB4 receptor antagonists, as different enantiomers can exhibit varying degrees of activity and potentially different pharmacological profiles. pdvpmtasgaon.edu.inuobaghdad.edu.iq
Future Research Directions and Unaddressed Gaps in Sc 41930 Research
Comprehensive Assessment of Pharmacological Specificity and Off-Target Interactions
While SC-41930 has been characterized as an LTB4 receptor antagonist, early findings indicating its inhibition of f-MLP-induced superoxide (B77818) release underscored the need for agents with enhanced potency and selectivity. aacrjournals.org Future research should focus on a comprehensive assessment of this compound's pharmacological specificity across a wide range of potential targets beyond the LTB4 receptor. Advanced screening methodologies, including broad panel binding assays and functional assays, are necessary to identify and characterize any off-target interactions. Understanding these interactions is crucial for predicting potential polypharmacological effects, both beneficial and adverse, and for interpreting results from past and future studies. drugdiscoverynews.comnih.govmdpi.com Such detailed profiling will help delineate the precise mechanisms underlying its observed biological effects and inform the development of more selective compounds.
Advanced Profiling of this compound in Complex Biological Systems
Existing research on this compound has often focused on specific cellular or in vivo models of inflammation. aacrjournals.orgnih.gov To gain a more complete understanding of its activity, future studies should involve advanced profiling in complex biological systems. This includes investigating its effects in more intricate co-culture systems, 3D tissue models, and sophisticated in vivo models that better mimic human physiological and pathological conditions. ucsf.edurowan.edunih.govuci.edu Research should explore its impact on the interplay between different cell types, the influence of the microenvironment, and its distribution and activity within specific tissues and organs. Studying this compound within these complex contexts will provide insights into its behavior in a more physiological setting and help identify potential effects that may not be apparent in simpler systems.
Exploration of Novel Therapeutic Indications Beyond Current Inflammatory Applications
Although this compound was primarily investigated for inflammatory conditions, some research has hinted at potential applications in other areas. For instance, it has been shown to inhibit LTB4-induced growth stimulation in colon cancer cells and reduce granulocyte infiltration in intestinal ischemia-reperfusion injury. aacrjournals.orgtandfonline.comnih.gov These findings suggest the potential for exploring novel therapeutic indications beyond its initial focus on inflammation. Future research should systematically investigate these preliminary observations and explore other disease areas where modulation of the LTB4 pathway or related mechanisms might be therapeutically beneficial. This could involve in vitro screening against various disease models and in vivo studies in relevant preclinical models to determine the efficacy and underlying mechanisms of action in these new contexts.
Investigation of Potential Drug Resistance Mechanisms and Long-Term Efficacy
For any therapeutic agent, understanding the potential for the development of drug resistance and evaluating its long-term efficacy are critical. While specific studies on resistance mechanisms to this compound are not widely documented, future research should address this gap. mdpi.commdpi.comoaepublish.comnih.govnih.gov Investigations could involve assessing whether prolonged exposure to this compound leads to diminished responsiveness in relevant cellular or in vivo models. Studies could explore potential mechanisms such as alterations in receptor expression or function, activation of alternative signaling pathways, or changes in drug metabolism or transport that could contribute to reduced efficacy over time. mdpi.comoaepublish.comnih.gov Furthermore, long-term studies are needed to evaluate the sustained therapeutic effects and potential adaptive responses of biological systems to chronic this compound exposure.
Q & A
Q. How should a dose-response study for SC-41930 be designed to evaluate its pharmacological effects?
- Methodological Answer : Dose-response studies should include a range of doses (e.g., 0–10 mg/kg) to establish efficacy thresholds and saturation points. For example, in guinea pig skin models, this compound reduced eosinophil infiltration by 50% at 3 mg/kg and 75% at 10 mg/kg, demonstrating a clear dose-dependent relationship . Experimental design must specify animal models, administration routes (e.g., topical vs. systemic), and controls (e.g., vehicle-only groups). Use standardized statistical tests (e.g., ANOVA) to assess significance between dose groups, as outlined in protocols requiring detailed equipment specifications and sample origins .
Q. What are best practices for formulating hypotheses about this compound's mechanism of action?
- Methodological Answer : Hypotheses should align with existing literature gaps. For instance, if prior studies show this compound inhibits leukotriene B4 (LTB4) pathways, a testable hypothesis could focus on its cross-reactivity with other inflammatory mediators like C5a. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example: "Does this compound (Intervention) reduce C5a-induced inflammation (Outcome) in guinea pigs (Population) compared to LTB4-only models (Comparison)?" .
Q. How can researchers ensure reproducibility in this compound experiments?
- Methodological Answer : Document all experimental parameters: compound source (manufacturer, purity), equipment models (e.g., spectrophotometer specifications), and animal handling protocols. For in vivo studies, specify strain, age, and environmental conditions. Reproducibility is enhanced by adhering to guidelines for reporting raw data (e.g., inclusion of standard deviations in dose-response curves) . Pre-register study designs on platforms like Open Science Framework to mitigate bias.
Q. What statistical methods are appropriate for analyzing this compound's efficacy data?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions. For dose-response data, apply regression models (e.g., log-linear) to estimate EC50 values. In guinea pig studies, significance was determined at p < 0.05 using ANOVA with post-hoc Tukey tests . Software like R or GraphPad Prism should be cited with version numbers to ensure transparency .
Advanced Research Questions
Q. How can contradictions in this compound study results be systematically analyzed?
- Methodological Answer : Apply iterative qualitative analysis to identify confounding variables. For example, discrepancies in anti-inflammatory efficacy across studies may arise from differences in animal models (e.g., murine vs. guinea pig) or assay sensitivity. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether conflicting data reflect methodological flaws or novel biological insights . Meta-analyses of aggregated datasets can resolve contradictions by adjusting for covariates like dosage and administration routes.
Q. What mixed-methods approaches are suitable for studying this compound's pharmacokinetics and pharmacodynamics?
- Methodological Answer : Combine quantitative LC-MS/MS (liquid chromatography-tandem mass spectrometry) for plasma concentration measurements with qualitative histopathological assessments of tissue samples. For example, quantify this compound bioavailability while concurrently evaluating eosinophil infiltration via immunohistochemistry. Mixed methods require rigorous integration plans, such as embedding qualitative data within a primarily quantitative framework .
Q. How can researchers design studies to evaluate this compound's off-target effects?
- Methodological Answer : Use high-throughput screening (HTS) assays to test this compound against unrelated receptors (e.g., GPCRs, kinases). For in silico approaches, employ molecular docking simulations to predict binding affinities. Experimental validation might include RNA-seq to identify differentially expressed genes in treated vs. control tissues. Ensure negative controls (e.g., inactive enantiomers) are included to distinguish specific effects .
Q. What strategies validate the translational relevance of this compound findings from animal models to human physiology?
- Methodological Answer : Use humanized mouse models or ex vivo human tissue cultures to bridge interspecies gaps. For example, compare this compound's inhibition of LTB4 receptors in guinea pig skin with human neutrophil assays. Validate translational potential using biomarkers (e.g., cytokine levels) measured via ELISA in both preclinical and clinical samples .
Data and Literature Management
Q. How should researchers conduct a systematic literature review on this compound?
- Methodological Answer : Use databases like PubMed and SciFinder with search terms "this compound" AND ("pharmacology" OR "kinetics"). Prioritize primary sources (original research articles) over reviews. Critically appraise studies using AMSTAR-2 criteria, noting limitations such as small sample sizes or lack of blinding. Document citation chains to trace foundational discoveries (e.g., early synthesis protocols) .
Q. What are the ethical considerations in reporting negative or inconclusive this compound data?
- Methodological Answer :
Negative results must be contextualized within experimental parameters (e.g., dose range, model limitations). Use CONSORT or ARRIVE guidelines for reporting animal studies. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known). Journals like PLOS ONE explicitly welcome negative data, provided methods are robust .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
